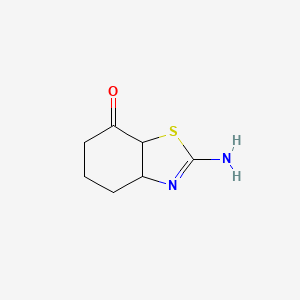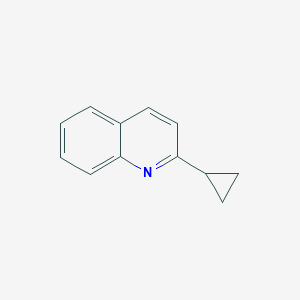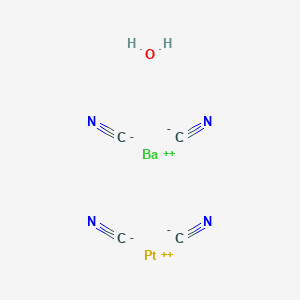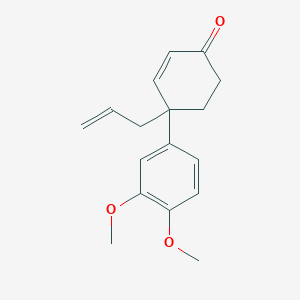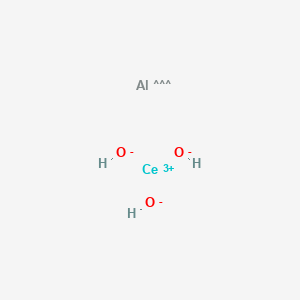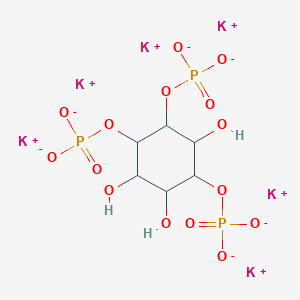
Ins(1,4,5)-P3 hexapotassium salt;1,4,5-IP3 hexapotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-ミオイノシトール 1,3,4-トリ(二水素リン酸)カリウム塩 (1:6): は、イノシトールリン酸ファミリーに属する化学化合物です。イノシトールリン酸は、細胞内シグナル伝達の可溶性二次メッセンジャーとして重要な役割を果たしています。 この化合物は、シグナル伝達経路において特に重要であり、さまざまな細胞プロセスを調節する役割を担っています .
準備方法
合成経路と反応条件: D-ミオイノシトール 1,3,4-トリ(二水素リン酸)カリウム塩 (1:6) の合成は、通常、D-ミオイノシトールのリン酸化を伴います。このプロセスは、制御された条件下で特定のリン酸化剤を使用して行うことができます。 反応は一般的に、リン酸エステル結合の形成を促進するために塩基の存在を必要とします .
工業生産方法: この化合物の工業生産には、自動化反応器を使用した大規模な化学合成が含まれる場合があります。 このプロセスは、高収率と高純度のために最適化されており、最終製品が研究および産業用途に必要な仕様を満たしていることを保証します .
化学反応の分析
反応の種類: D-ミオイノシトール 1,3,4-トリ(二水素リン酸)カリウム塩 (1:6) は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、酸素の付加または水素の除去を伴い、酸化生成物の生成につながります。
還元: この反応は、水素の付加または酸素の除去を伴い、還元生成物の生成につながります。
一般的な試薬と条件: これらの反応に使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応のためのさまざまな求核剤が含まれます。 反応は通常、制御された温度とpH条件下で行われ、目的の結果が得られるようにします .
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は追加の酸素原子を持つイノシトールリン酸を生成する可能性があり、一方、還元は酸素原子が少ないイノシトールリン酸を生成する可能性があります .
科学研究への応用
D-ミオイノシトール 1,3,4-トリ(二水素リン酸)カリウム塩 (1:6) は、以下を含む幅広い科学研究への応用を持っています。
化学: さまざまな化学反応における試薬として、および分析化学における標準物質として使用されます。
生物学: 特に細胞内のカルシウムレベルの調節における細胞シグナル伝達経路に役割を果たします。
医学: カルシウムシグナル伝達調節不全に関連する疾患の治療における潜在的な治療効果について研究されています。
科学的研究の応用
D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (1:6) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It plays a role in cellular signaling pathways, particularly in the regulation of calcium levels within cells.
Medicine: It is studied for its potential therapeutic effects in treating diseases related to calcium signaling dysregulation.
Industry: It is used in the production of various biochemical products and as an additive in certain industrial processes
作用機序
D-ミオイノシトール 1,3,4-トリ(二水素リン酸)カリウム塩 (1:6) の作用機序は、細胞シグナル伝達経路における二次メッセンジャーとしての役割を伴います。特定のキナーゼの活性を阻害することにより作用し、他のイノシトールリン酸のレベルの上昇につながります。 これは、カルシウム活性化塩化物チャネルおよびその他の細胞プロセスの活性を調節します .
類似化合物の比較
類似化合物:
- D-ミオイノシトール 1,4,5-トリリン酸、三ナトリウム塩
- D-ミオイノシトール 1,3,4,5-テトラキスリン酸、カリウム塩
- D-ミオイノシトール 1,2,3,4,5,6-ヘキサキスリン酸、十二ナトリウム塩
比較: D-ミオイノシトール 1,3,4-トリ(二水素リン酸)カリウム塩 (1:6) は、その特定のリン酸化パターンにおいてユニークであり、細胞シグナル伝達において独自の特性を与えています。 他のイノシトールリン酸と比較して、特定のキナーゼ活性を阻害し、カルシウム活性化塩化物チャネルを調節する役割を果たします .
類似化合物との比較
- D-myo-Inositol 1,4,5-trisphosphate, trisodium salt
- D-myo-Inositol 1,3,4,5-tetrakisphosphate, potassium salt
- D-myo-Inositol 1,2,3,4,5,6-hexakisphosphate, dodecasodium salt
Comparison: D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (1:6) is unique in its specific phosphorylation pattern, which gives it distinct properties in cellular signaling. Compared to other inositol phosphates, it has a specific role in inhibiting certain kinase activities and regulating calcium-activated chloride channels .
特性
CAS番号 |
103476-24-0 |
|---|---|
分子式 |
C6H9K6O15P3 |
分子量 |
648.64 g/mol |
IUPAC名 |
hexapotassium;(2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6 |
InChIキー |
DVOPWCOAGWTTEN-UHFFFAOYSA-H |
正規SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12284915.png)

![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B12284925.png)
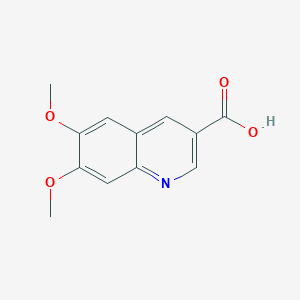
![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)
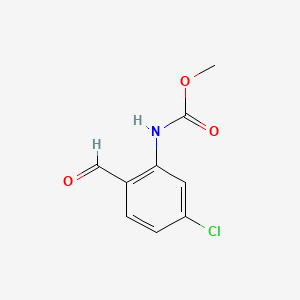
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12284965.png)
